molecular formula C9H9ClO3 B2944602 Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS No. 1260809-99-1

Methyl 3-chloro-4-(hydroxymethyl)benzoate

Cat. No. B2944602
M. Wt: 200.62
InChI Key: IVPABLVPRNGYTA-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4-(hydroxymethyl)benzoate” is a chemical compound. It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-4-(hydroxymethyl)benzoate” consists of a benzene ring substituted with a methyl ester group, a hydroxymethyl group, and a chlorine atom .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-4-(hydroxymethyl)benzoate” has a molecular formula of C8H7ClO3 and an average mass of 186.592 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 284.9±20.0 °C at 760 mmHg, and a flash point of 126.1±21.8 °C .

Safety And Hazards

“Methyl 3-chloro-4-(hydroxymethyl)benzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

methyl 3-chloro-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPABLVPRNGYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-(hydroxymethyl)benzoate

Citations

For This Compound
1
Citations
JC Florent, X Dong, G Gaudel, S Mitaku… - Journal of medicinal …, 1998 - ACS Publications
A series of new prodrugs of daunorubicin and doxorubicin which are candidates for antibody-directed enzyme prodrug therapy (ADEPT) is reported. These compounds (25a,b,c and 32a…
Number of citations: 108 pubs.acs.org

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